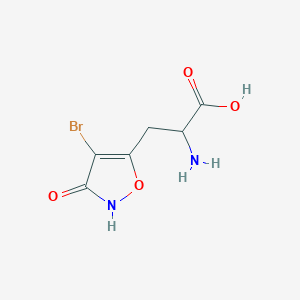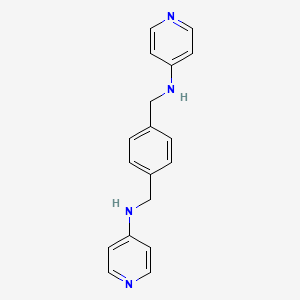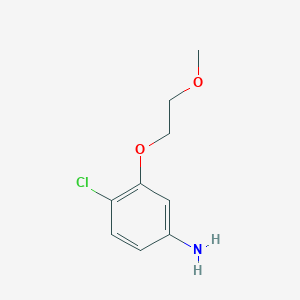
4-Chloro-3-(2-methoxyethoxy)aniline
Übersicht
Beschreibung
4-Chloro-3-(2-methoxyethoxy)aniline is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 . It is used for pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(2-methoxyethoxy)aniline consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H12ClNO2/c1-12-4-5-13-9-3-2-7 (11)6-8 (9)10/h2-3,6H,4-5,11H2,1H3 .Physical And Chemical Properties Analysis
4-Chloro-3-(2-methoxyethoxy)aniline is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
4-Chloro-3-(2-methoxyethoxy)aniline has been studied for its use in the synthesis of novel compounds with potential antimicrobial properties. For instance, its derivatives, including quinazolinone derivatives, have been synthesized and evaluated for antimicrobial activities, indicating a potential application in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).
Fluorescence Quenching Studies
This compound has been involved in studies related to fluorescence quenching. Researchers have investigated the fluorescence quenching of boronic acid derivatives by aniline in various alcohol environments, providing insights into the behavior of these chemical systems and their potential applications in fluorescence-based sensors and other analytical methods (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Photocatalysis
Another significant area of research involving this compound is in photocatalysis. For example, novel photocatalysts have been synthesized for the photodegradation of mixtures containing 4-methoxy aniline and 4-chloro-3-nitroaniline, showing the potential of these compounds in environmental applications, such as wastewater treatment and pollution control (Jafari & Nezamzadeh-Ejhieh, 2017).
Metabolism and Biotransformation Studies
4-Chloro-3-(2-methoxyethoxy)aniline has been part of studies focusing on the biotransformation and metabolism of related compounds. For example, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline in rats has been studied, offering insights into the metabolic pathways and potential environmental and health impacts of these chemicals (Kolar & Schlesiger, 1975).
Antioxidant Activities
Computational modeling and antioxidant activities of certain derivatives of 4-Chloro-3-(2-methoxyethoxy)aniline have been reported, indicating their potential use in developing new antioxidant agents. These studies involve synthesizing and characterizing compounds and evaluating their antioxidant capacities (Demehin, 2021).
Potential in NLO Materials
Studies have also explored the potential use of derivatives of this compound in Non-Linear Optics (NLO) materials. For instance, vibrational analysis and theoretical studies of chloro-trifluoromethylaniline derivatives highlight their possible application in NLO materials due to their unique electronic and vibrational properties (Revathi et al., 2017).
Eigenschaften
IUPAC Name |
4-chloro-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXRPNPQRVIHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



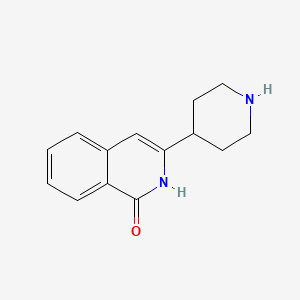
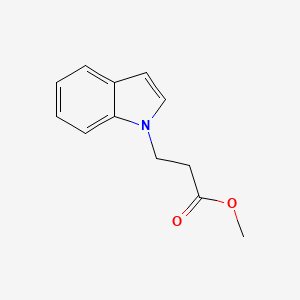
![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)

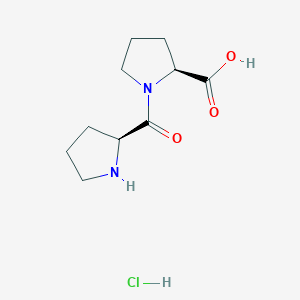
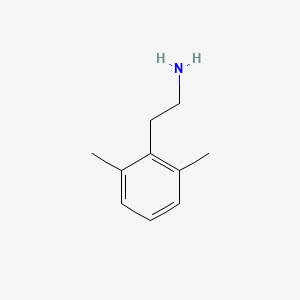


![(S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-1-oxo-3-phenylpropan-2-ylcarbamate](/img/structure/B3154015.png)
![Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B3154030.png)
